molecular formula C14H9Cl2N3S2 B12507279 (E)-(Rac)-Luliconazole

(E)-(Rac)-Luliconazole

Cat. No.: B12507279
M. Wt: 354.3 g/mol
InChI Key: YTAOBBFIOAEMLL-UHFFFAOYSA-N
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Description

(E)-(Rac)-Luliconazole is an antifungal agent belonging to the azole class of compounds. It is primarily used in the treatment of various fungal infections, including athlete’s foot, jock itch, and ringworm. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting the cell membrane’s integrity and leading to the death of the fungal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(Rac)-Luliconazole involves several steps, starting from readily available starting materials. The key steps include the formation of the azole ring and the introduction of the (E)-configuration. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-(Rac)-Luliconazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the azole ring, affecting its antifungal activity.

    Substitution: Substitution reactions can occur at the azole ring or other functional groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different levels of antifungal activity and pharmacokinetic properties.

Scientific Research Applications

(E)-(Rac)-Luliconazole has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of azole derivatives.

    Biology: Researchers use it to investigate the mechanisms of fungal infections and the development of antifungal resistance.

    Medicine: It is studied for its potential to treat other fungal infections and its efficacy compared to other antifungal agents.

    Industry: The compound is used in the development of new antifungal formulations and delivery systems.

Mechanism of Action

(E)-(Rac)-Luliconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death. The molecular targets include the azole-binding site of the enzyme, and the pathways involved are those related to ergosterol biosynthesis.

Comparison with Similar Compounds

Similar Compounds

  • Clotrimazole
  • Miconazole
  • Ketoconazole
  • Fluconazole

Comparison

(E)-(Rac)-Luliconazole is unique in its high potency and broad-spectrum antifungal activity. Compared to other azole antifungals, it has a higher affinity for the lanosterol 14α-demethylase enzyme, leading to more effective inhibition of ergosterol synthesis. Additionally, this compound has a favorable pharmacokinetic profile, with good skin penetration and minimal systemic absorption, making it particularly effective for topical applications.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861471
Record name (2Z)-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene](1H-imidazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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